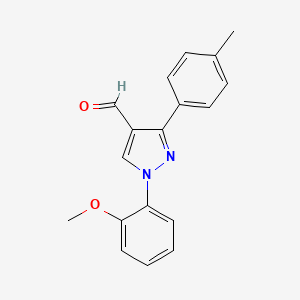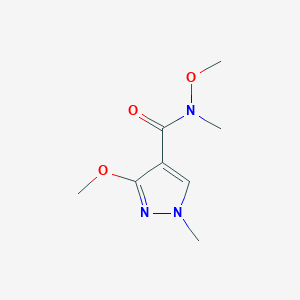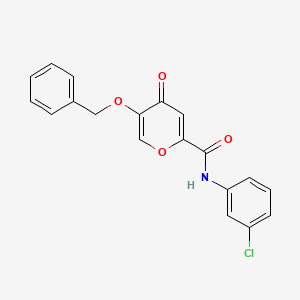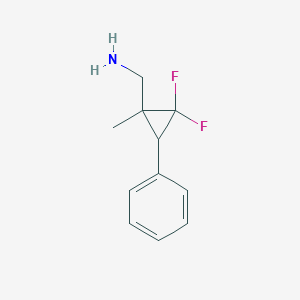
(2,2-Difluoro-1-methyl-3-phenylcyclopropyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Difluoro-1-methyl-3-phenylcyclopropyl)methanamine is a chemical compound characterized by the presence of a cyclopropyl ring substituted with difluoromethyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a difluoromethylated precursor with a phenyl-substituted cyclopropane under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of efficient purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Difluoro-1-methyl-3-phenylcyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated cyclopropyl ketones, while reduction could produce cyclopropylamines with modified substituents.
Aplicaciones Científicas De Investigación
(2,2-Difluoro-1-methyl-3-phenylcyclopropyl)methanamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be investigated for its potential biological activity and interactions with biological targets.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of (2,2-Difluoro-1-methyl-3-phenylcyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The difluoromethyl and phenyl groups may influence the compound’s binding affinity and selectivity towards certain enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other difluoromethylated cyclopropylamines and phenyl-substituted cyclopropanes. Examples include:
- (2,2-Difluoro-1-phenylcyclopropyl)methanamine
- (2,2-Difluoro-1-methylcyclopropyl)methanamine
Uniqueness
The uniqueness of (2,2-Difluoro-1-methyl-3-phenylcyclopropyl)methanamine lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. This unique structure can lead to different reactivity and interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H13F2N |
|---|---|
Peso molecular |
197.22 g/mol |
Nombre IUPAC |
(2,2-difluoro-1-methyl-3-phenylcyclopropyl)methanamine |
InChI |
InChI=1S/C11H13F2N/c1-10(7-14)9(11(10,12)13)8-5-3-2-4-6-8/h2-6,9H,7,14H2,1H3 |
Clave InChI |
VWCLAAXUQHCSES-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C1(F)F)C2=CC=CC=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid](/img/structure/B14870520.png)
![[(1R,9R,10S,12R,13S,14S,16S,18R)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate](/img/structure/B14870522.png)
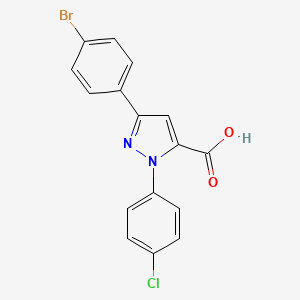
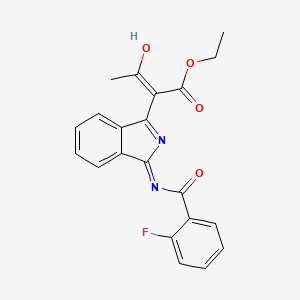
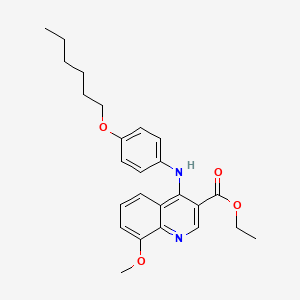

![[3-(5-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14870556.png)

![[(5S,8S,8aR)-5-(2-acetyloxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] (Z)-2-methylbut-2-enoate](/img/structure/B14870563.png)
